![molecular formula C11H8N2S B11898571 Naphtho[2,1-d]isothiazol-3-amine CAS No. 64757-77-3](/img/structure/B11898571.png)
Naphtho[2,1-d]isothiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C11H8N2S It features a fused ring system that includes a naphthalene moiety and an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,1-d]isothiazol-3-amine can be synthesized through a multi-step process involving the formation of the isothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminonaphthalene with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-d]isothiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of naphtho[2,1-d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-d]thiazole: Similar structure but with different ring fusion, leading to distinct chemical properties.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in similar applications but with different reactivity.
Thiazole: A simpler structure with a single thiazole ring, used as a precursor for more complex compounds.
Uniqueness
Naphtho[2,1-d]isothiazol-3-amine is unique due to its specific ring fusion and the presence of both naphthalene and isothiazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64757-77-3 |
|---|---|
Molekularformel |
C11H8N2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
benzo[g][1,2]benzothiazol-3-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H,(H2,12,13) |
InChI-Schlüssel |
DDPDMHFLDDIOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2SN=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


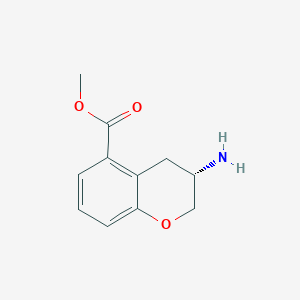
![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)




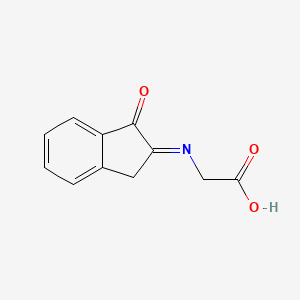

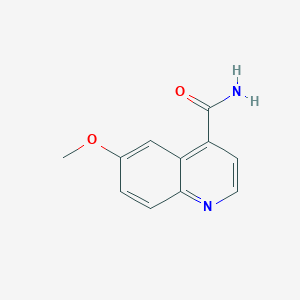
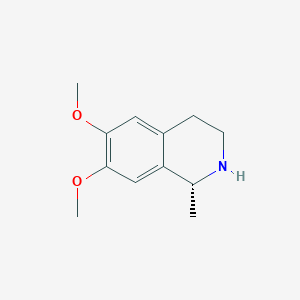
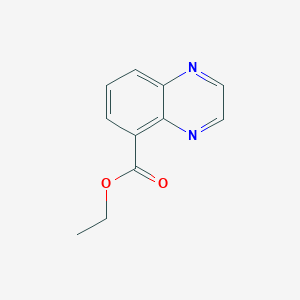
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
